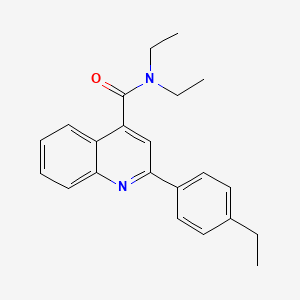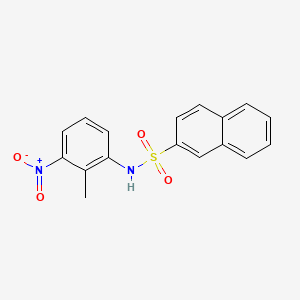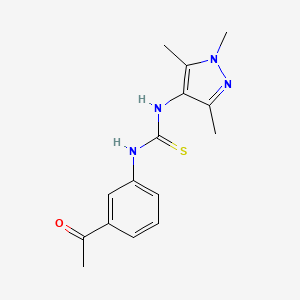![molecular formula C15H12N2O4 B5803460 N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BDBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBPC is a member of the benzodioxole family of compounds, which are characterized by their unique chemical structure and diverse pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosine kinase, which are involved in the regulation of neurotransmitter and cell signaling. This compound has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the body. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages, which could be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its relatively low bioavailability, which could limit its therapeutic potential in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of novel therapeutic applications. In neurology, future studies could focus on the use of this compound in combination with other drugs for the treatment of neurodegenerative diseases. In oncology, future studies could focus on the development of this compound analogs with enhanced anticancer properties. In immunology, future studies could focus on the use of this compound in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of neurodegenerative diseases, cancer, and autoimmune diseases. The synthesis of this compound is relatively easy, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction between 2-amino-benzamide and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amino group of 2-amino-benzamide and the carboxylic acid group of 1,3-benzodioxole-5-carboxylic acid. The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In immunology, this compound has been studied for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-14(18)10-3-1-2-4-11(10)17-15(19)9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIZQLUODWGPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)



![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
